molecular formula C18H32O4 B1249202 12,13-Epoxy-9-hydroxy-10-octadecenoate

12,13-Epoxy-9-hydroxy-10-octadecenoate

Cat. No. B1249202
M. Wt: 312.4 g/mol
InChI Key: WCCLYKMJXGYGEN-SYMVGPSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Epoxy-9-hydroxy-10-octadecenoate is a hydroxy fatty acid.

Scientific Research Applications

1. Chemical Decomposition and Fragmentation Products

12,13-Epoxy-9-hydroxy-10-octadecenoate, when decomposed by heat, produces various scission products. These include methyl octanoate, methyl 9-oxononanoate, and other compounds. The formation of these fragmentation products can be explained by conventional free-radical scission mechanisms, excluding the furan compounds (Gardner & Selke, 1984).

2. Transformation in Biological Systems

The compound can undergo transformations in biological systems. For example, linoleic acid hydroperoxide can transform into various products including 12,13-epoxy-9-octadecenoic acid derivatives under the influence of hematin. This offers insights into the metabolism of unsaturated fatty acid hydroperoxides in biological systems (Dix & Marnett, 1985).

3. Interactions with Protein-bound Lysine

The reactivity of 12,13-epoxy-9-hydroxy-10-octadecenoate towards lysine residues in proteins was studied, suggesting significant interaction pathways between lipid oxidation products and proteins. This sheds light on potential cellular damage mechanisms during oxidative stress (Lederer, Schuler, & Ohmenhäuser, 1999).

4. Role in Neutrophil Function

Neutrophils have been shown to biosynthesize a structurally similar compound, 9,10-epoxy-12-octadecenoate, known as leukotoxin. This compound demonstrates significant biological activity, such as impacting mitochondrial respiration (Hayakawa et al., 1986).

5. Potential in Pain and Itch Mediation

A study identified linoleic acid derivatives, closely related to 12,13-epoxy-9-hydroxy-10-octadecenoate, that could potentially mediate pain and itch. This research reveals the potential pharmacological implications of such compounds (Ramsden et al., 2017).

properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(E,9S)-9-hydroxy-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+/t15-,16-,17+/m0/s1

InChI Key

WCCLYKMJXGYGEN-SYMVGPSASA-N

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)/C=C/[C@H](CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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